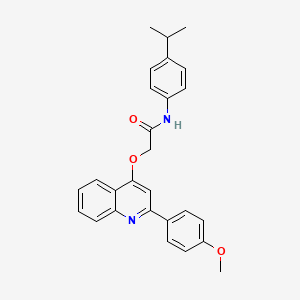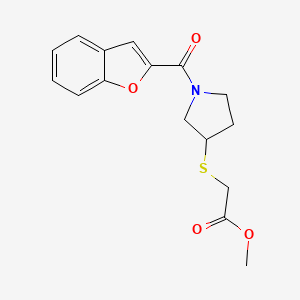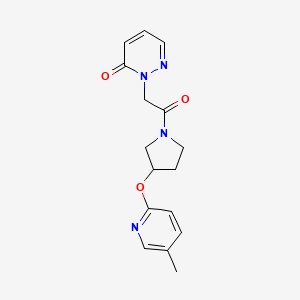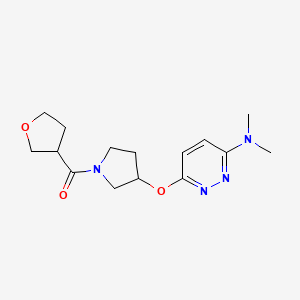
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone is a versatile material used in scientific research due to its diverse applications such as drug development, organic synthesis, and catalysis1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, alkynyl heterocycles have been shown to be effective dipolarophiles for pyridine N -imine, and analogous compounds can be accessed directly in modest yields through the reaction of 6- (alkyn-1-yl)pyridazin-3-one derivatives2.Molecular Structure Analysis
I couldn’t find specific information on the molecular structure of this compound. However, the compound has a molecular weight of 331.3763.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
I couldn’t find specific information on the physical and chemical properties of this compound.Applications De Recherche Scientifique
Molecular Synthesis and Characterization
Research has focused on synthesizing complex molecules through various reactions. For example, the synthesis and antimicrobial activity of nicotinic acid hydrazide derivatives involve reactions that yield compounds with significant biological activities, highlighting the potential pharmaceutical applications of such molecular frameworks (R.V.Sidhaye et al., 2011). Similarly, studies on the synthesis, characterization, and modeling of stable radical functionalized monothiophenes demonstrate the utility of these molecules in material science and electronic applications (M. Chahma et al., 2021).
Structural Analysis and Chemical Interactions
The structural analysis of molecules like fac-[(ppyEt)Re(CO)3Br], derived from pyrroline-pyrazolyl-pyridazine, showcases the intricate details of molecular geometry and intramolecular hydrogen bonding, which are crucial for understanding the reactivity and stability of such compounds (M. Saldías et al., 2020). This level of detail supports the development of catalysts and reactive intermediates in synthetic chemistry.
Novel Synthetic Pathways
Research into the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation offers novel pathways for creating complex molecules, potentially useful in drug discovery and development (A. Bacchi et al., 2005). These methodologies provide insights into efficient, selective synthesis techniques for structurally diverse molecules.
Potential Pharmacological Applications
While the direct research on "(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone" is not highlighted, the synthesis and evaluation of similar complex molecules for antimicrobial and anticancer activities suggest the broader pharmacological potential of such compounds. For instance, the synthesis of novel classes of compounds for anticancer evaluation indicates the continuous search for effective therapeutic agents (R. S. Gouhar & Eman M. Raafat, 2015).
Safety And Hazards
Orientations Futures
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone has potential applications in drug development, organic synthesis, and catalysis1. Further research could explore these applications in more detail.
Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here. For a more comprehensive understanding, you may want to consult a specialist or conduct a thorough literature review.
Propriétés
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-18(2)13-3-4-14(17-16-13)22-12-5-7-19(9-12)15(20)11-6-8-21-10-11/h3-4,11-12H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGYBOFASSFDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B2553603.png)
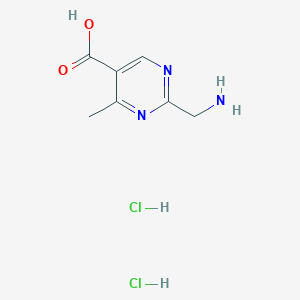
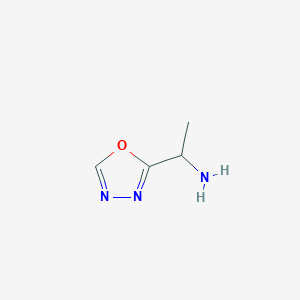


![1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2553611.png)

![2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2553613.png)
